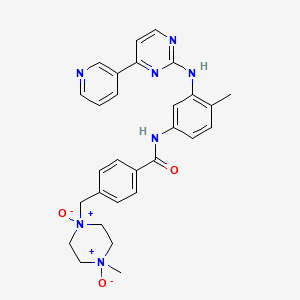
Imatinib related substance b
Übersicht
Beschreibung
Imatinib related substance B, also known as Imatinib impurity B, is an impurity of Imatinib . Imatinib, marketed as Gleevec, is a tyrosine kinase receptor inhibitor used for cancer therapy . This impurity is also a COVID-19-related research product .
Synthesis Analysis
The synthesis of Imatinib impurities, including impurity B, has been achieved by designing new and simple methods . The synthesized compounds were characterized and confirmed using IR, 1H-NMR, and Mass Spectrometry for the evaluation of the genotoxic nature of Imatinib impurities .
Molecular Structure Analysis
The molecular structure of Imatinib related substance B contains a total of 74 bonds, including 43 non-H bonds, 25 multiple bonds, 7 rotatable bonds, 1 double bond, 24 aromatic bonds, 5 six-membered rings, 1 secondary amide (aromatic), and 1 secondary amine (aromatic) .
Chemical Reactions Analysis
Imatinib, from which the related substance B is derived, has been found to induce changes in protein expression and ATP-binding affinities of kinases in Chronic Myelocytic Leukemia (CML) cells .
Wissenschaftliche Forschungsanwendungen
Imatinib Resistance and Alternative Inhibitors
Imatinib, a Bcr-Abl tyrosine kinase inhibitor, has been a cornerstone in the treatment of chronic myelogenous leukemia (CML). However, resistance due to Bcr-Abl kinase domain mutations has been a significant challenge. Research has focused on alternative inhibitors like AMN107 and BMS-354825, which show improved potency against imatinib-resistant mutations, holding promise for patients with imatinib-refractory CML (O'hare et al., 2005).
Pharmacokinetics and Clinical Response Correlations
Studies on imatinib pharmacokinetics have highlighted the importance of maintaining optimal drug levels to maximize therapeutic benefits. Imatinib blood levels below 1100 ng/mL are associated with lower response rates in gastrointestinal stromal tumor (GIST) patients, suggesting a potential role for blood level testing to optimize treatment outcomes (von Mehren & Widmer, 2011).
Role in Pediatric Acute Lymphoblastic Leukemia
Imatinib has also been explored in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) in children. Continuous imatinib exposure, combined with intensive chemotherapy, has shown to significantly improve event-free survival rates, suggesting a beneficial role for imatinib in pediatric Ph+ ALL treatment regimens (Schultz et al., 2009).
Molecular Mechanisms of Resistance
Understanding the molecular mechanisms underlying imatinib resistance is crucial for developing strategies to overcome it. Research has identified BCR-ABL gene amplification and mutations in the catalytic domain as key resistance mechanisms. This knowledge is pivotal for the clinical management of Ph-positive leukemias and for the development of strategies to prevent or counteract resistance (Gambacorti-Passerini et al., 2003).
Strategies to Avoid and Overcome Resistance
The emergence of resistance, especially in advanced disease stages, necessitates strategies to avoid and overcome imatinib resistance. These include early diagnosis, appropriate dosing, dose escalation, and combination therapies. A deeper understanding of resistance mechanisms and patient monitoring parameters is essential for effective CML management (Hochhaus & Rosée, 2004).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Imatinib related substance B . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The future of kinase drug discovery, including substances related to Imatinib, is promising. The challenge of drug resistance to kinase inhibitors is being met, and the field is progressing rapidly . The discovery of Imatinib established a new group of therapy called “targeted therapy”, since treatment can be tailored specifically to the unique cancer genetics of each patient .
Eigenschaften
IUPAC Name |
4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKGVMIUOYNDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857871 | |
| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imatinib (Piperidine)-N,N-dioxide | |
CAS RN |
571186-93-1 | |
| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/no-structure.png)
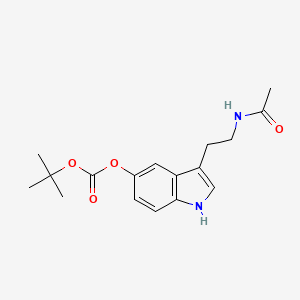
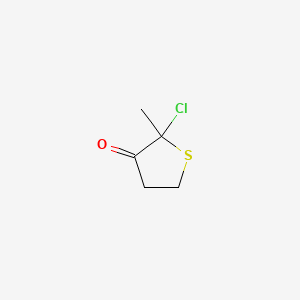
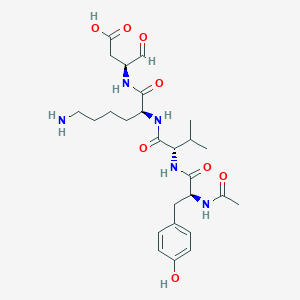
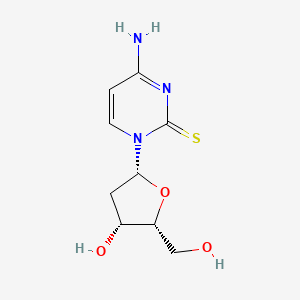
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)
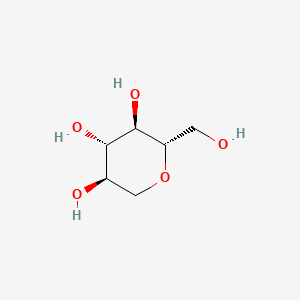
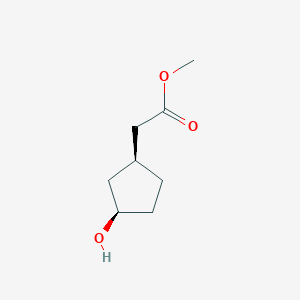
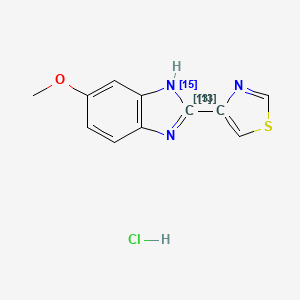
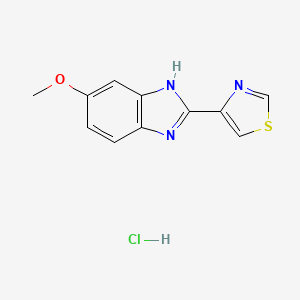
![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)
